molecular formula C15H18O5 B3220144 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione CAS No. 119101-24-5

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B3220144
CAS No.: 119101-24-5
M. Wt: 278.3 g/mol
InChI Key: HJRCBOQATKJKRJ-UHFFFAOYSA-N
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Description

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Recent Advances in Cyclohexene Oxidation

Oxidation of cyclohexene leads to a variety of products valuable in the chemical industry. Controlled oxidation reactions for cyclohexene, which afford targeted products, are synthetically valuable. This review highlights the significance of selective oxidation of cyclohexene, summarizing recent advances in the field. The focus is on the oxidation agents used and how they influence the selectivity towards desired products (Cao et al., 2018).

Catalysts in Cyclohexane Oxidation

Cyclohexane oxidation is a crucial chemical reaction for industrial applications, leading to important intermediates for nylon production. This review discusses the detailed literature survey on cyclohexane oxidation using mainly oxygen or air as an oxidizing agent. It emphasizes the need for catalysts with better selectivity towards intermediate products to enable commercially feasible operations (khirsariya & Mewada, 2014).

Oxidation of Cyclohexane for Ketone-Alcohol Oil Production

This paper presents a comprehensive review of catalytic materials used for cyclohexane oxidation to produce ketone-alcohol (KA) oil, a key feedstock for nylon production. It covers various catalysts, solvents, and oxidants used over the years, highlighting that metal and metal oxide-loaded silica catalysts have shown high selectivity and conversion rates (Abutaleb & Ali, 2021).

Development of Catalysts for Selective Oxidation of Cyclohexane

This article reviews the development of catalysts for the selective oxidation of cyclohexane, analyzing various catalyst systems such as TS-1, MCM, and SBA-15. It suggests that the trend is towards developing new, efficient, and environmentally friendly catalysts (Yan, 2007).

Biochemical Analysis

Biochemical Properties

The 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione compound, like other TMP compounds, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It interacts with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Properties

IUPAC Name

5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRCBOQATKJKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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